p-hydroxycocaine

Pharmacology Toxicology Cocaine metabolism

Procure this minor-yet-forensically-critical cocaine metabolite to validate consumption versus passive contamination. The para-hydroxy isomer provides unequivocal discrimination at levels >0.05% of the parent drug—a threshold unmet by meta-hydroxy or synthetic analogs. With plasma Cmax ≤18 ng/mL, method-specific optimization requires this authentic, high-purity (≥97%) reference standard for accurate LC-MS/MS calibration and forensic accreditation.

Molecular Formula C17H21NO5
Molecular Weight 319.4 g/mol
CAS No. 89339-16-2
Cat. No. B1245612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-hydroxycocaine
CAS89339-16-2
Synonyms4'-hydroxybenzoylecgonine methyl ester
4'-hydroxycocaine
p-hydroxycocaine
Molecular FormulaC17H21NO5
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC
InChIInChI=1S/C17H21NO5/c1-18-11-5-8-13(18)15(17(21)22-2)14(9-11)23-16(20)10-3-6-12(19)7-4-10/h3-4,6-7,11,13-15,19H,5,8-9H2,1-2H3/t11-,13+,14-,15+/m0/s1
InChIKeyRDFDJKYDYAUNDB-PMOUVXMZSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Hydroxycocaine (CAS 89339-16-2): A Minor Yet Active Cocaine Metabolite with Differentiated Pharmacological and Forensic Utility


p-Hydroxycocaine (4'-hydroxycocaine; CAS 89339-16-2) is a minor oxidative metabolite of cocaine, formed via hepatic cytochrome P450-mediated aromatic hydroxylation [1]. Chemically, it is methyl (1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, with a molecular weight of 319.35 g/mol [2]. The compound retains the tropane ester core of cocaine but introduces a phenolic hydroxyl at the para position of the benzoyl ring, which imparts distinct physicochemical properties (LogP 1.51, TPSA 76.07 Ų) [3]. Unlike the major metabolites benzoylecgonine (BE) and ecgonine methyl ester (EME), p-hydroxycocaine maintains pharmacological activity comparable to the parent drug [1] and serves as a critical forensic marker to unequivocally differentiate authentic cocaine consumption from environmental contamination [4].

Why Generic Substitution of p-Hydroxycocaine with Other Cocaine Metabolites or Analogs Compromises Research and Forensic Integrity


p-Hydroxycocaine cannot be substituted with other in-class cocaine metabolites or synthetic analogs without fundamentally altering the outcome of pharmacological, toxicological, or forensic investigations. While 2'-hydroxycocaine (salicylmethylecgonine) demonstrates a 10-fold increase in dopamine transporter binding potency relative to cocaine [1], p-hydroxycocaine exhibits in vivo activity that is merely comparable to the parent drug [2]. In forensic hair analysis, the para-isomer serves a distinct function: its presence at >0.05% of cocaine concentration is a validated criterion to rule out external contamination, whereas the meta-isomer does not provide equivalent discrimination [3]. Furthermore, the total plasma concentration of p-hydroxycocaine after subcutaneous cocaine administration peaks at ≤18 ng/mL—orders of magnitude lower than benzoylecgonine (up to 614.7 ng/mL) [4]—meaning that analytical method development, calibration standards, and detection thresholds must be specifically optimized for this minor metabolite. Substituting p-hydroxycocaine with a more abundant metabolite or a higher-potency analog would introduce systematic bias in quantitation, misrepresent metabolic pathways, and invalidate forensic conclusions.

Quantitative Evidence Guide for p-Hydroxycocaine (CAS 89339-16-2): Direct Comparators and Differentiation Metrics


In Vivo Pharmacological Activity: Comparable or Greater than Cocaine at 20 mg/kg i.p.

p-Hydroxycocaine administered intraperitoneally at 20 mg/kg to mice produced locomotor stimulation that was 'more active or comparable' to that of cocaine [1]. This finding contrasts with major metabolites benzoylecgonine (BE) and ecgonine methyl ester (EME), which are pharmacologically inactive [2].

Pharmacology Toxicology Cocaine metabolism

Hepatic Microsomal Formation: p-Hydroxycocaine + m-Hydroxycocaine <12% of Norcocaine Yield

In hepatic microsomal incubations from mice, rats, and guinea pigs, the combined yield of p-hydroxycocaine and m-hydroxycocaine was less than 12% that of norcocaine, the predominant microsomal metabolite [1]. This quantifies the minor metabolic fate of aromatic hydroxylation relative to N-demethylation.

Drug metabolism Cytochrome P450 Xenobiotic biotransformation

Forensic Hair Analysis: p-Hydroxycocaine as a Marker of Cocaine Ingestion with a >0.05% Cutoff

The presence of para- or meta-hydroxycocaine at concentrations exceeding 0.05% of the parent cocaine concentration in hair is proposed as a definitive criterion to distinguish actual cocaine ingestion from passive environmental contamination [1]. UHPLC-MS/MS methods have been validated to quantify p-hydroxycocaine as a specific marker of cocaine abuse [2].

Forensic toxicology Hair analysis Cocaine biomarkers

Human Plasma Concentrations: Peak Levels ≤18 ng/mL, Orders of Magnitude Below Benzoylecgonine

Following controlled subcutaneous administration of cocaine hydrochloride (75 or 150 mg/70 kg) to human volunteers, minor metabolites including p-hydroxycocaine exhibited peak plasma concentrations ≤18 ng/mL, whereas the major metabolite benzoylecgonine reached peak concentrations of 321.3 ± 18.4 ng/mL (low dose) and 614.7 ± 46.0 ng/mL (high dose) [1].

Clinical toxicology Pharmacokinetics Human plasma

Physicochemical Differentiation: LogP 1.51 vs. Cocaine LogP ~2.3

p-Hydroxycocaine has a calculated LogP of 1.5112 and a topological polar surface area (TPSA) of 76.07 Ų [1]. In contrast, cocaine has a LogP of approximately 2.3 [2]. The ~0.8 LogP unit reduction reflects the introduction of the para-hydroxyl group, which increases polarity and may alter membrane permeability and tissue distribution.

Physicochemical properties Lipophilicity QSAR

Synthesis Accessibility: Short, Convenient Route via Selective Transesterification

A short, convenient, and efficient synthesis of 4'-hydroxycocaine has been described, with the key step involving selective hydrolysis/transesterification of the acetoxy group of 4'-acetoxycocaine in methanol saturated with dry HCl gas [1]. This contrasts with multi-step enzymatic or low-yield chemical hydroxylation routes for other hydroxy-metabolites.

Organic synthesis Reference material production Analytical chemistry

Optimal Procurement and Application Scenarios for p-Hydroxycocaine (CAS 89339-16-2) Based on Differentiated Evidence


Forensic Toxicology: Definitive Hair Analysis for Cocaine Ingestion

Procure p-hydroxycocaine certified reference solutions (e.g., 100 μg/mL in methanol or hydrochloride salt) for use as calibrators and controls in UHPLC-MS/MS or GC-MS assays targeting hydroxy-cocaine metabolites . The validated >0.05% para-hydroxycocaine-to-cocaine ratio threshold enables laboratories to unequivocally distinguish cocaine consumption from passive environmental contamination, meeting forensic accreditation requirements [1].

Clinical Pharmacology and Metabolism Studies

In pharmacokinetic studies of cocaine, p-hydroxycocaine serves as a minor but pharmacologically active metabolite. The quantitative data on plasma concentrations (≤18 ng/mL Cmax) and hepatic microsomal yields (<12% of norcocaine) provide essential benchmarks for modeling metabolic flux through CYP-mediated aromatic hydroxylation pathways [2][3]. Deuterated analogs (e.g., p-hydroxycocaine-D3) are recommended for precise LC-MS/MS quantitation.

Analytical Method Development and Validation

The low plasma concentrations of p-hydroxycocaine (≤18 ng/mL) necessitate high-sensitivity LC-MS/MS methods with limits of quantification ≤2.5 ng/mL. This compound is ideal for validating extraction recovery, matrix effect evaluation, and establishing lower limits of detection for minor cocaine metabolites in human biological matrices [2].

Structure-Activity Relationship (SAR) and Pharmacology Studies

For SAR investigations of cocaine's monoamine transporter pharmacology, p-hydroxycocaine represents a specific regioisomeric modification (para-hydroxylation) with distinct in vivo activity compared to the 2'-hydroxy isomer. The differential LogP (1.51 vs. ~2.3 for cocaine) and TPSA (76.07 Ų) provide a basis for evaluating the impact of para-hydroxyl substitution on CNS penetration and transporter binding [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-hydroxycocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.